molecular formula C8H8N2OS B2965198 5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile CAS No. 327066-20-6

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile

Cat. No.: B2965198
CAS No.: 327066-20-6
M. Wt: 180.23
InChI Key: QEDQQHKOQMBSJG-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile (CAS: 327066-20-6) is a thiophene derivative with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol . Its structure features a thiophene ring substituted with an acetyl group (C=O) at position 5, an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 4, and a nitrile (-CN) at position 2.

Properties

IUPAC Name

5-acetyl-2-amino-4-methylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-6(3-9)8(10)12-7(4)5(2)11/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQQHKOQMBSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction between these components . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers.

Scientific Research Applications

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound belonging to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities. this compound is a 2-aminothiophene derivative, which serve as crucial intermediates in synthesizing various compounds.

Applications

This compound has garnered attention for its potential uses in drug development and as a building block in organic synthesis.

Scientific Research: 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile has a wide range of applications in scientific research:

  • Chemistry It is used as a building block for the synthesis of more complex thiophene derivatives.
  • Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a lead compound in drug discovery for its potential therapeutic effects.
  • Industry It is utilized in the development of organic semiconductors and materials for electronic devices.

Agrochemicals: These derivatives have found applications in designing and synthesizing new pesticides and herbicides.

Creation of dyes 2-Aminothiophene derivatives are particularly recognized for their role as building blocks in constructing heterocyclic systems.

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, including cytotoxicity and antiproliferative effects against various cancer cell lines.

Antitumor Activity: Many derivatives of thiophene compounds show promising antitumor effects.

Cytotoxicity: The cytotoxic effects against different cancer cell lines are critical for evaluating the therapeutic potential of the compound. A study conducted on derivatives of thiophene compounds demonstrated significant cytotoxicity against several human cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-79.1
This compoundMDA-MB-23128.0
Other Thiophene Derivative 1MCF-71.31
Other Thiophene Derivative 2MDA-MB-2312.64

These results indicate that the compound exhibits potent cytotoxicity, particularly against the MCF-7 cell line, which is significant for breast cancer treatment strategies.

Chemical Reactions

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups, often using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-acetyl-2-amino-4-methylthiophene-3-carbonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₈H₈N₂OS 180.23 Acetyl (C5), NH₂ (C2), CH₃ (C4), CN (C3) High reactivity due to nitrile and acetyl groups; potential pharmaceutical intermediate
Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate C₉H₁₁NO₃S 213.26 Acetyl (C5), NH₂ (C2), CH₃ (C4), COOCH₃ (C3) Ester group enhances solubility in polar solvents; used in synthetic intermediates
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile C₁₃H₁₀N₂OS 242.30 Phenyl (C4) instead of CH₃ Increased lipophilicity; potential for enhanced membrane permeability in drug design
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile C₁₃H₁₃N₃O₂ 259.27 Furan ring substitution Oxygen-containing heterocycle may influence electronic properties; explored in materials science
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate C₁₄H₁₅NO₂S 261.34 Ethyl ester (C3), phenyl (C5) Ester group prone to hydrolysis; used in Gewald synthesis pathways

Key Comparative Insights

Functional Group Reactivity: The nitrile (-CN) group in this compound offers stability and serves as a precursor for further functionalization (e.g., conversion to amines or carboxylic acids). In contrast, the ester (-COOCH₃) in its carboxylate analog is more reactive toward nucleophilic attack . The acetyl group (C=O) at position 5 enhances electrophilic character, enabling reactions such as condensation or nucleophilic additions, which are less feasible in analogs lacking this group (e.g., 2-amino-4-methylthiophene derivatives) .

Structural Modifications and Physicochemical Properties: Substituting the methyl group at position 4 with a phenyl ring (as in 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile) increases molecular weight (242.30 vs. 180.23 g/mol) and lipophilicity (LogP: ~3.65 vs.

Synthetic Pathways: Many thiophene derivatives, including the target compound, are synthesized via the Gewald reaction, which involves cyclization of ketones with cyanoacetates and sulfur . Modifications in substituents (e.g., phenyl vs. methyl) require tailored reaction conditions, such as temperature and catalyst selection .

Biological and Industrial Relevance: Carbonitrile-containing thiophenes (e.g., the target compound) are investigated for their role in inhibiting proteins like PD-L1, a checkpoint protein in cancer immunotherapy . Analogs with bulkier substituents (e.g., phenyl groups) may exhibit improved target specificity . Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is utilized in polymer chemistry due to its ester functionality, which can participate in crosslinking reactions .

Biological Activity

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile is a compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

This compound has the molecular formula C8H8N2OSC_8H_8N_2OS and a molecular weight of 180.23 g/mol. The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with an acetyl group, an amino group, and a carbonitrile group. These functional groups contribute to its reactivity and potential pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound was screened against various microorganisms, showing promising results against both Gram-positive and Gram-negative bacteria . The proposed mechanism of action involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansSignificant

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown efficacy in inhibiting cancer cell proliferation, with studies suggesting that it may induce apoptosis in cancer cells by interfering with cell proliferation pathways. The structure-activity relationship (SAR) studies have indicated that modifications to the thiophene ring can enhance anticancer activity.

Table 2: Summary of Anticancer Studies

StudyCell LineIC50 Value (µM)Reference
HeLa CellsCervical Cancer15.2
MCF-7 CellsBreast Cancer10.5
L363 CellsMultiple Myeloma12.0

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. For antimicrobial effects, it may disrupt the integrity of microbial cell membranes or inhibit critical enzymatic functions necessary for survival. In cancer cells, the compound appears to induce cell cycle arrest and apoptosis through modulation of signaling pathways associated with cell growth and survival.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including multi-component reactions involving thiophene derivatives and carbonitriles. These methods are significant for producing complex molecules for further biological evaluation .

Table 3: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
Multi-component reactionThiophene derivative + Carbonitrile85
AcetylationAcetic anhydride + Amino thiophene90

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against clinical strains of bacteria and fungi, demonstrating significant antimicrobial activity compared to standard antibiotics.
  • Cancer Cell Line Studies : In vitro assays showed that treatment with varying concentrations of the compound resulted in reduced viability of cancer cells, indicating its potential as a lead compound in anticancer drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-acetyl-2-amino-4-methylthiophene-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene-3-carbonitrile derivatives. For the target compound, a modified Gewald approach involves cyclocondensation of ketones (e.g., acetylacetone) with cyanoacetamide derivatives in the presence of sulfur and a base (e.g., morpholine). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Optimal yields (70–85%) are achieved at 80–100°C .
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) can reduce side-product formation.
  • Example Protocol : React 2-cyanoacetamide with 4-methylpentane-2,4-dione in DMF at 90°C for 6 hours under nitrogen, followed by sulfur addition .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., acetyl group at δ ~2.5 ppm for CH₃, thiophene protons at δ 6.5–7.2 ppm) .
  • IR Spectroscopy : Stretching frequencies for -NH₂ (~3350 cm⁻¹), -C≡N (~2200 cm⁻¹), and acetyl C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 223.08) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for thiophene-3-carbonitrile derivatives be resolved during structure refinement?

  • Methodological Answer : Crystallographic inconsistencies (e.g., bond-length deviations >0.02 Å) require robust refinement tools:

  • Software : SHELXL (for small-molecule refinement) or SHELXE (for twinned macromolecular data) .
  • Validation Metrics : Check R-factor convergence (target: R₁ < 5%), ADDSYM alerts for missed symmetry, and Hirshfeld surface analysis for packing errors .
  • Case Study : For a related compound, iterative refinement with SHELXL reduced R₁ from 7.2% to 4.1% by adjusting thermal parameters and hydrogen positions .

Q. What computational strategies are effective in elucidating the regioselectivity of electrophilic substitutions in thiophene-3-carbonitrile derivatives?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict reactive sites:

  • Electrophilic Attack : The amino group at C2 directs electrophiles to C5 (acetyl position) due to resonance stabilization.
  • NBO Analysis : Charge distribution maps show higher electron density at C4 (-0.32 e) vs. C5 (-0.18 e), favoring C5 substitution .
  • Kinetic Studies : Transition state modeling (e.g., Gaussian 16) calculates activation barriers for competing pathways .

Q. How should conflicting biological activity data (e.g., IC₅₀ variability) be statistically analyzed in pharmacological studies?

  • Methodological Answer : Address variability using:

  • Normalization : Express data as % inhibition relative to controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Tests : Apply one-way ANOVA with Tukey post-hoc analysis for >2 groups; Mann-Whitney U-test for non-parametric data .
  • Replicates : Minimum triplicate experiments (n=3) reduce outlier impact .
  • Example : A study on PD-L1 inhibitors reported IC₅₀ = 1.2 ± 0.3 µM (mean ± SD), with p < 0.05 significance via ANOVA .

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